4-Hydroxy-2-methylbenzonitrile chemical properties
4-Hydroxy-2-methylbenzonitrile chemical properties
An In-depth Technical Guide to 4-Hydroxy-2-methylbenzonitrile: Core Chemical Properties and Applications
Introduction
4-Hydroxy-2-methylbenzonitrile is an aromatic organic compound that belongs to the benzonitrile family. It is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and a nitrile (-C≡N) group. The strategic placement of these functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of 4-Hydroxy-2-methylbenzonitrile, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Hydroxy-2-methylbenzonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| IUPAC Name | 4-hydroxy-2-methylbenzonitrile | [1] |
| CAS Number | 14143-26-1 | [1] |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | White powder/crystals | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. | [2] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 133.052763847 Da | [1] |
| Monoisotopic Mass | 133.052763847 Da | [1] |
| Topological Polar Surface Area | 44 Ų | [1] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of 4-Hydroxy-2-methylbenzonitrile. Below is a summary of available spectral information.
| Spectrum Type | Data | Reference |
| ¹H NMR | ¹H NMR spectral data for similar benzonitrile derivatives are available, which can be used as a reference for the characterization of 4-Hydroxy-2-methylbenzonitrile. | [4][5] |
| ¹³C NMR | ¹³C NMR spectral data for various benzonitrile derivatives have been reported. | [4][6] |
| Mass Spectrometry | Predicted collision cross section (CCS) values for different adducts of 4-hydroxy-2-methylbenzonitrile have been calculated. | [7] |
| FTIR | The FTIR spectrum of a related compound, 4-hydroxy-2,5-dimethylbenzonitrile, is available and can provide insights into the characteristic vibrational frequencies of 4-Hydroxy-2-methylbenzonitrile. | [8] |
Synthesis and Reactivity
The synthesis of hydroxybenzonitriles can be achieved through various methods, including the demethylation of corresponding methoxybenzonitriles.[9][10] A general approach involves the reaction of a 4-methoxybenzonitrile with an alkali metal compound at elevated temperatures.[9]
Experimental Protocol: General Synthesis of 4-Hydroxybenzonitriles via Demethylation
A common method for the preparation of 4-hydroxybenzonitriles involves the demethylation of 4-methoxybenzonitriles.[9] The following is a generalized protocol based on this approach:
-
Reaction Setup: A mixture of the starting 4-methoxybenzonitrile and an alkali metal salt (e.g., lithium chloride) is prepared in a high-boiling point solvent such as N-methylpyrrolidone or dimethylacetamide.[9]
-
Reaction Conditions: The reaction mixture is heated to a temperature of at least 170°C and refluxed for several hours to ensure complete demethylation.[9]
-
Work-up: After cooling, the reaction mixture is treated with water and acidified with a strong acid like hydrochloric acid to precipitate the 4-hydroxybenzonitrile product.[9]
-
Purification: The crude product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent to yield the pure 4-hydroxybenzonitrile.[9]
Applications in Research and Drug Development
Benzonitrile derivatives are recognized for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry.[11] They have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and antiviral agents.[11] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding, which is crucial for drug-target interactions.[11]
Specifically, 2-methylbenzonitrile derivatives have shown strategic importance in modern industries.[12] For instance, 4-Fluoro-2-methylbenzonitrile serves as a key intermediate in the synthesis of trelagliptin succinate, a medication for type II diabetes.[12][13] This highlights the potential of substituted 2-methylbenzonitriles, including 4-Hydroxy-2-methylbenzonitrile, as valuable building blocks in the development of new therapeutic agents.
Biological Activity
While specific biological activity data for 4-Hydroxy-2-methylbenzonitrile is not extensively documented in the provided search results, related hydroxybenzonitrile compounds have been reported to exhibit antimicrobial properties.[14][15] The phenolic hydroxyl group is known to contribute to the biological activity of many compounds, potentially through mechanisms involving the disruption of microbial cell membranes or interference with enzymatic activities.[14]
The unique substitution pattern of 4-Hydroxy-2-methylbenzonitrile suggests that it could serve as a scaffold for the development of novel bioactive molecules. Further research is warranted to explore its potential as an antimicrobial, anticancer, or enzyme inhibitory agent.
Safety and Toxicology
4-Hydroxy-2-methylbenzonitrile is classified as harmful and requires careful handling. The GHS hazard classifications are summarized below.
| Hazard Class | GHS Classification | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [1] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | [1] |
Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.[16] Work should be conducted in a well-ventilated area or under a fume hood.[16]
Conclusion
4-Hydroxy-2-methylbenzonitrile is a versatile chemical compound with a range of potential applications, particularly as an intermediate in the synthesis of pharmaceuticals and advanced materials. Its distinct chemical properties, conferred by the hydroxyl, methyl, and nitrile functional groups, make it a subject of interest for further research and development. While more extensive studies are needed to fully elucidate its biological activities, the existing knowledge on related benzonitrile derivatives suggests a promising future for 4-Hydroxy-2-methylbenzonitrile in various scientific and industrial domains. Adherence to appropriate safety protocols is essential when working with this compound due to its hazardous nature.
References
- 1. 4-Hydroxy-2-methylbenzonitrile | C8H7NO | CID 308741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(HYDROXYMETHYL)BENZONITRILE | 874-89-5 [chemicalbook.com]
- 3. 4-Hydroxy-3-methylbenzonitrile | C8H7NO | CID 10964560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 13C NMR spectrum [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
- 9. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 10. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. ossila.com [ossila.com]
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- 15. benchchem.com [benchchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
